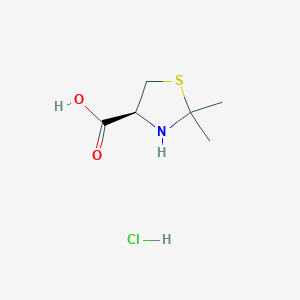
4-N-Propoxyphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Propoxyphenylzinc bromide, 0.50 M in THF (4-N-PPB) is a reagent used in a variety of organic synthesis reactions. It is a versatile reagent that can be used in a variety of reactions, including alkylation, acylation, and halogenation. 4-N-PPB is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Applications De Recherche Scientifique
4-N-Propoxyphenylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and other chemicals. It is also used in drug discovery to synthesize new compounds for potential therapeutic use. In biochemistry, this compound is used in the synthesis of peptides and proteins.
Mécanisme D'action
4-N-Propoxyphenylzinc bromide, 0.50 M in THF acts as a Lewis acid and reacts with Lewis bases to form a complex. The complex is then used to catalyze a variety of organic reactions, such as alkylation, acylation, and halogenation.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is used as a reagent in organic synthesis and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-Propoxyphenylzinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to use, and it can be used in a variety of reactions. It is also easy to purify, and it can be stored for long periods of time without degradation. However, this compound is sensitive to moisture, which can limit its use in certain experiments.
Orientations Futures
The use of 4-N-Propoxyphenylzinc bromide, 0.50 M in THF in organic synthesis is likely to continue to increase due to its versatility and low cost. It is also likely to be used more in drug discovery and biochemistry as its applications in these areas grow. Additionally, research into the use of this compound in other areas, such as materials science and catalysis, is likely to increase in the future. Finally, research into the use of this compound in combination with other reagents is likely to continue to expand, as this could lead to the development of new and more efficient synthetic methods.
Méthodes De Synthèse
4-N-Propoxyphenylzinc bromide, 0.50 M in THF is synthesized by treating a solution of zinc bromide with 4-N-propoxyphenyl bromide in the presence of tetrahydrofuran (THF). The reaction is carried out at room temperature and the resulting product is a white solid. The product can be purified by recrystallization from a mixture of THF and ethanol.
Propriétés
IUPAC Name |
bromozinc(1+);propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAPYFYARYXLU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














